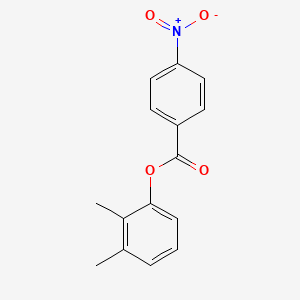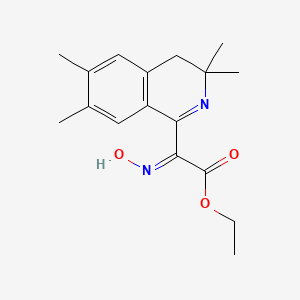![molecular formula C26H22O6 B6037861 propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B6037861.png)
propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate, also known as PAC, is a synthetic compound that has gained significant attention in the field of scientific research. PAC is a derivative of coumarin that exhibits a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its ability to modulate various signaling pathways in cells. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been found to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. It has also been shown to activate the Nrf2 pathway, which is responsible for the induction of antioxidant enzymes. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects
propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and inhibit lipid peroxidation in cells. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate in lab experiments is its high solubility in water, which makes it easy to administer to cells. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is its relatively low potency compared to other compounds.
Direcciones Futuras
There are several future directions for the study of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate. One area of research is the development of more potent derivatives of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate that exhibit enhanced biological activities. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate in vivo. Furthermore, the potential use of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders, warrants further investigation.
Conclusion
In conclusion, propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound that exhibits a wide range of biological activities. The synthesis of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves the reaction of 4-hydroxycoumarin with 4-biphenylylboronic acid in the presence of palladium catalyst and base. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its ability to modulate various signaling pathways in cells. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been found to exhibit several biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and inducing apoptosis. Although there are some limitations to the use of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate in lab experiments, its potential as a therapeutic agent warrants further investigation.
Métodos De Síntesis
The synthesis of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves the reaction of 4-hydroxycoumarin with 4-biphenylylboronic acid in the presence of palladium catalyst and base. This reaction leads to the formation of 3-(4-biphenylyloxy)-4-hydroxycoumarin, which is then esterified with propyl chloroacetate in the presence of base to yield propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate.
Aplicaciones Científicas De Investigación
Propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been found to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
propyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-2-14-29-25(27)17-30-21-12-13-22-23(15-21)31-16-24(26(22)28)32-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-13,15-16H,2,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSMMNYDIGPEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenyl)ethyl]-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6037780.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6037794.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6037801.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6037806.png)

![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-[(1S*,2R*)-2-phenylcyclopropyl]-1-piperidinecarboxamide](/img/structure/B6037817.png)
![5-bromo-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6037823.png)
![3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B6037840.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B6037844.png)
![1-ethyl-4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6037852.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6037859.png)

![2-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B6037868.png)